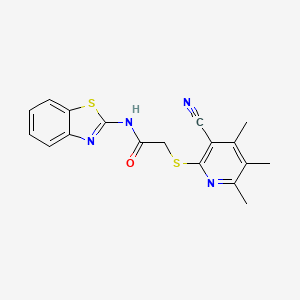
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring and a pyridine ring, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor for studying biological pathways.
Medicine: Potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.
Industry: Use in the development of new materials, catalysts, or other industrial applications.
Mecanismo De Acción
The mechanism of action of N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways or processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 2,6-dimethylpyridine.
Uniqueness
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide is unique due to its specific combination of benzothiazole and pyridine rings, along with the cyano and trimethyl groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H16N4OS2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16N4OS2/c1-10-11(2)13(8-19)17(20-12(10)3)24-9-16(23)22-18-21-14-6-4-5-7-15(14)25-18/h4-7H,9H2,1-3H3,(H,21,22,23) |
Clave InChI |
DDLVADKFPTZSBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=C1C)SCC(=O)NC2=NC3=CC=CC=C3S2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11561949.png)

![7-phenyl-1-(2-phenylethyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11561960.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B11561971.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide](/img/structure/B11561976.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11561986.png)
![4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol](/img/structure/B11561991.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11562002.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-phenylheptylidene]acetohydrazide](/img/structure/B11562005.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11562006.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11562007.png)
![3-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11562012.png)
![3',4'-Dichloro-3-[(4-methoxybenzoyl)hydrazono]butyranilide](/img/structure/B11562014.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11562021.png)
